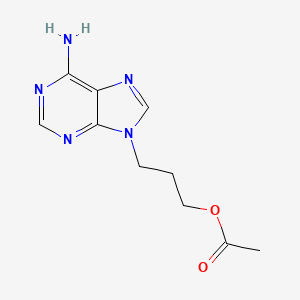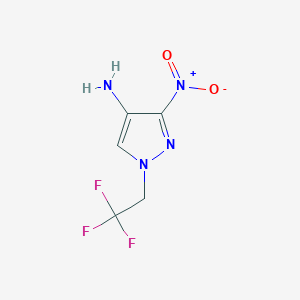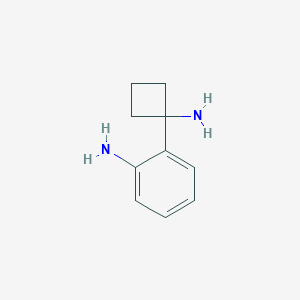![molecular formula C12H14N2S B11731584 [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B11731584.png)
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine is a chemical compound with the molecular formula C12H14N2S and a molecular weight of 218.32 g/mol . It is a thiazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine typically involves the reaction of 2-phenylethylamine with thiazole derivatives under specific conditions. One common synthetic route includes the condensation of 2-phenylethylamine with 4-chloromethylthiazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the thiazole ring to a dihydrothiazole derivative.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound has shown potential in biological studies, particularly in the investigation of its effects on cellular processes and its interactions with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are leveraged for specific applications.
Wirkmechanismus
The mechanism of action of [2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[2-(2-Phenylethyl)-1,3-thiazol-4-yl]methanamine can be compared with other similar compounds, such as:
1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine: This compound has a similar phenylethyl group but differs in the heterocyclic ring structure, which is a piperidine instead of a thiazole.
2-(2-Phenylethyl)chromone derivatives: These compounds share the phenylethyl group but have a chromone ring structure, leading to different chemical and biological properties.
The uniqueness of this compound lies in its thiazole ring, which imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C12H14N2S |
|---|---|
Molekulargewicht |
218.32 g/mol |
IUPAC-Name |
[2-(2-phenylethyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C12H14N2S/c13-8-11-9-15-12(14-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8,13H2 |
InChI-Schlüssel |
RDDFEYQFJDAJOD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2,2-Trifluoroethyl)indazol-5-yl]methanamine;hydrochloride](/img/structure/B11731522.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731534.png)
![2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)amino]methyl}benzoic acid](/img/structure/B11731536.png)
![2-[3-({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11731540.png)


![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731548.png)

![6-Methylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11731551.png)
![1-ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731554.png)

![N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11731577.png)
